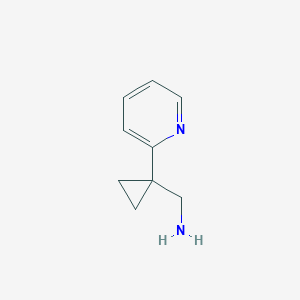

(1-(Pyridin-2-yl)cyclopropyl)methanamine

Descripción

Infrared Spectroscopy (IR)

The IR spectrum exhibits key absorptions at:

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

- δ 8.50 (d, 1H) : Pyridine H6

- δ 7.70 (t, 1H) : Pyridine H4

- δ 7.25 (d, 1H) : Pyridine H3

- δ 3.10 (s, 2H) : Methanamine -CH₂-

- δ 1.40–1.20 (m, 4H) : Cyclopropane protons.

¹³C NMR (100 MHz, CDCl₃):

Mass Spectrometry (MS)

The ESI-MS spectrum shows a molecular ion peak at m/z 148.20 [M+H]⁺, consistent with the molecular formula C₉H₁₂N₂. Fragmentation pathways include:

Figure 3: Proposed fragmentation pattern of this compound.

Structure

2D Structure

Propiedades

IUPAC Name |

(1-pyridin-2-ylcyclopropyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-7-9(4-5-9)8-3-1-2-6-11-8/h1-3,6H,4-5,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYWXWONVPWAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651840 | |

| Record name | 1-[1-(Pyridin-2-yl)cyclopropyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

812640-83-8 | |

| Record name | 1-[1-(Pyridin-2-yl)cyclopropyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reductive Amination

| Reagents | Conditions | Yield |

|---|---|---|

| Pyridin-2-ylmethylamine derivatives | Reducing agents like NaBH4 or LiAlH4 | Variable |

This method involves reducing a carbonyl group in the presence of an amine to form the desired amine product. However, specific conditions for this compound would require optimization.

Cyclopropanation

| Reagents | Conditions | Yield |

|---|---|---|

| Alkenes, cyclopropanation reagents (e.g., diazomethane) | Controlled temperature and pressure | Variable |

Cyclopropanation reactions could be used to introduce the cyclopropyl group. However, integrating this with the pyridin-2-yl group would require careful planning and optimization.

Research Findings and Challenges

While there is limited direct research on this compound, studies on similar compounds highlight the importance of optimizing reaction conditions to achieve high yields and purity. Challenges include:

- Selectivity : Ensuring the reaction selectively forms the desired product without significant side products.

- Stability : Maintaining the stability of the cyclopropyl group during synthesis.

- Scalability : Developing methods that can be scaled up for industrial production.

Aplicaciones Científicas De Investigación

(1-(Pyridin-2-yl)cyclopropyl)methanamine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceutical intermediates.

Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of (1-(Pyridin-2-yl)cyclopropyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can engage in π-π stacking interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Pyridyl Substitution Position

Variations in the position of the pyridyl substituent significantly influence physicochemical properties and biological interactions:

Key Findings :

Fluorinated Derivatives

Fluorination enhances lipophilicity and bioavailability. Notable examples include:

| Compound Name | CAS Number | Molecular Formula | Fluorine Position | Use Case |

|---|---|---|---|---|

| (1-(4-Fluoropyridin-3-yl)cyclopropyl)methanamine | 1393179-55-9 | C9H11FN2 | 4-Fluoro, 3-yl | CNS drug candidates |

Research Insights :

Methyl-Substituted Pyridyl Derivatives

Methyl groups modulate steric effects and metabolic pathways:

| Compound Name | CAS Number | Substituent | Key Property |

|---|---|---|---|

| Cyclopropyl(3-methylpyridin-2-yl)methanamine dihydrochloride | 2061979-36-8 | 3-Methyl, 2-yl | Enhanced solubility (dihydrochloride salt) |

Comparison :

Dihydrochloride Salts

Salt forms improve solubility and crystallinity:

| Compound Name | CAS Number | Salt Form | Application |

|---|---|---|---|

| Cyclopropyl(4-methylpyridin-2-yl)methanamine dihydrochloride | 1203308-27-3 | Dihydrochloride | Preclinical studies |

Heterocyclic Hybrids

Integration with other heterocycles diversifies pharmacological activity:

Synthetic Notes:

- Microwave-assisted coupling (e.g., 200°C for 20 min) is employed to integrate thiadiazole moieties .

Actividad Biológica

(1-(Pyridin-2-yl)cyclopropyl)methanamine is a chemical compound with significant potential in medicinal chemistry, primarily due to its unique structural features that combine a cyclopropyl group with a pyridine moiety. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₂N₂, with a molecular weight of approximately 148.21 g/mol. The compound features a cyclopropyl group attached to a pyridine ring at the 2-position, along with a methanamine functional group. This structural arrangement is believed to contribute to its varied biological activities.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

- Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structures can inhibit various enzymes, including cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .

- Antiproliferative Effects : The compound has been evaluated for its ability to affect cell proliferation. For instance, it has shown promise against immortalized rat hepatic stellate cells (HSC-T6), indicating potential applications in liver-related therapies.

- Neuropharmacological Effects : Similar compounds have been investigated for their roles in modulating neurotransmitter systems, which may suggest potential applications in treating neurological disorders .

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies, including:

- Cyclopropanation Reactions : Utilizing vinylpyridine and diazoacetate reagents.

- Amine Functionalization : Incorporating amine groups through reductive amination processes.

These synthetic pathways are essential for producing the compound in sufficient yields for biological evaluation.

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

The mechanism through which this compound exerts its biological effects involves interactions with specific biological targets:

- Enzyme Inhibition : The compound targets enzymes such as COX, leading to reduced production of inflammatory mediators.

- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing signaling pathways associated with mood and cognition .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

Table 2: Comparison of Related Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-Cyclopropyl-1-(pyridin-3-yl)methanamine | Variation at the pyridine position | Alters binding affinity and selectivity. |

| 1-Cyclopropylpyridin-3-methanamine | Similar core structure | Different substitution patterns on the pyridine ring. |

| 1-(Naphthalen-2-yl)cyclopropylmethanamine | Incorporates a naphthalene moiety | Potentially enhances aromatic interactions. |

These comparisons illustrate how variations in substituents and ring structures can significantly influence the properties and activities of related compounds.

Q & A

Q. What are the recommended synthetic routes for (1-(Pyridin-2-yl)cyclopropyl)methanamine, and how can purity be optimized?

The synthesis typically involves cyclopropanation of pyridine derivatives followed by amine functionalization. A common approach includes:

- Cyclopropane ring formation : Use transition metal-catalyzed reactions (e.g., rhodium or copper catalysts) to couple pyridine-2-yl groups with cyclopropane precursors .

- Amine introduction : Employ reductive amination or nucleophilic substitution to attach the methanamine group .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization in polar solvents (e.g., ethanol/water mixtures) is critical for achieving >95% purity. Monitor purity via NMR (e.g., ¹H/¹³C) and mass spectrometry .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Structural analysis : Use X-ray crystallography to resolve the cyclopropane-pyridine spatial arrangement. Compare computational models (DFT calculations) with experimental NMR data to validate bond angles and torsional strain .

- Electronic properties : UV-Vis spectroscopy and cyclic voltammetry can assess conjugation effects between the pyridine ring and cyclopropane moiety. The pyridine’s lone pair may influence redox behavior .

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use OV/AG/P99 respirators in poorly ventilated areas .

- Emergency measures : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation. Contaminated clothing must be removed immediately .

Advanced Research Questions

Q. How can conflicting solubility data for this compound across studies be resolved?

Discrepancies often arise from solvent polarity or impurities. To address this:

- Method standardization : Use logP (octanol-water partition coefficient) measurements under controlled pH (e.g., 7.4 for physiological relevance).

- Impurity profiling : Analyze batches via LC-MS to identify byproducts (e.g., unreacted pyridine derivatives) that may alter solubility .

Q. What strategies optimize catalytic efficiency in reactions involving this compound?

- Ligand design : The cyclopropane’s strain and pyridine’s Lewis basicity make it a potential ligand. Screen transition metals (e.g., Pd, Ni) for cross-coupling reactions.

- Kinetic studies : Use stopped-flow spectroscopy to monitor intermediate formation. Adjust temperature (e.g., 25–80°C) and solvent polarity (e.g., DMF vs. THF) to stabilize transition states .

Q. How can computational modeling predict this compound’s reactivity in novel applications?

- DFT/MD simulations : Model interactions with biological targets (e.g., enzymes) or materials (e.g., metal-organic frameworks). Focus on the cyclopropane’s ring strain and pyridine’s π-π stacking potential.

- Docking studies : For drug discovery, simulate binding to receptors (e.g., GPCRs) using AutoDock Vina. Validate with SPR (surface plasmon resonance) assays .

Q. What analytical techniques best resolve contradictory stability data under varying conditions?

- Accelerated stability testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC-UV.

- Mechanistic insights : Use LC-MS/MS to identify degradation products (e.g., ring-opened derivatives) and propose stabilization strategies (e.g., antioxidant additives) .

Methodological Guidelines

Q. How should researchers design dose-response experiments for pharmacological studies?

- Range-finding assays : Start with 0.1–100 µM concentrations in cell cultures. Use sigmoidal curve fitting (e.g., Hill equation) to calculate IC₅₀/EC₅₀.

- Controls : Include vehicle (DMSO) and positive controls (e.g., known agonists/antagonists). Replicate experiments ≥3 times to ensure statistical power (p<0.05) .

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.

- Quality by design (QbD) : Optimize critical parameters (e.g., catalyst loading, reaction time) via DOE (design of experiments) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.